Computed Lipophilicity (XLogP3-AA) Differentiation of the 4-Phenoxyphenyl Acetamide vs. the 2-Methoxyphenyl Analog
The target compound 2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(4-phenoxyphenyl)acetamide (CAS 921508-29-4) exhibits a computed XLogP3-AA value of 3.9, which is 1.6 log units higher than that of its close structural analog 2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(2-methoxyphenyl)acetamide (CAS 921508-20-5), whose XLogP3-AA is 2.3 . This difference arises primarily from the replacement of the 2-methoxyphenyl group with the more lipophilic 4-phenoxyphenyl group. An XLogP3-AA shift of this magnitude is sufficient to alter membrane permeability, plasma protein binding, and metabolic clearance in a compound-specific manner [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.9 (CAS 921508-29-4) |
| Comparator Or Baseline | 2.3 (CAS 921508-20-5, 2-methoxyphenyl analog) |
| Quantified Difference | ΔXLogP3-AA = +1.6 log units |
| Conditions | Predicted by XLogP3-AA algorithm; values retrieved from guidechem database entries . |
Why This Matters
A 1.6-log-unit increase in lipophilicity predicts significantly different ADME behaviour; users selecting between these analogs for structure–activity relationship (SAR) campaigns cannot assume comparable oral absorption, tissue distribution, or off-target promiscuity risk.
- [1] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. doi:10.1517/17460441003605098. View Source
